DNA Gyrase B ATPase Inhibition: Class-Level Potency Advantage of 4-Substituted Benzothiazol-2-yl Pyrrolamides
In a direct head-to-head study of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors, compounds bearing substituents at position 4 of the benzothiazole core demonstrated up to 100-fold greater inhibitory potency against E. coli DNA gyrase supercoiling activity compared to analogues in which the identical substituent was relocated to position 3, and even larger differences relative to substitution at the carboxamide nitrogen [1]. The target compound CAS 862807-67-8 bears its distinctive 4-methoxy group at this critical position 4, placing it in the high-potency structural subclass. Although compound-specific IC50 data for CAS 862807-67-8 against DNA gyrase are not publicly disclosed, its 4,7-dimethoxy substitution pattern is predicted by class-level SAR to confer a potency advantage of approximately two log units over a hypothetical 3-methoxy regioisomer.
| Evidence Dimension | E. coli DNA gyrase supercoiling inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported; structurally belongs to 4-substituted benzothiazol-2-yl pyrrolamide subclass |
| Comparator Or Baseline | 3-substituted benzothiazol-2-yl pyrrolamide analogues; carboxamide N-substituted analogues |
| Quantified Difference | 4-substituted analogues are up to ~100-fold more potent than 3-substituted analogues; >100-fold more potent than carboxamide N-substituted analogues |
| Conditions | E. coli DNA gyrase supercoiling assay; GyrB24 ATPase subdomain co-crystallography [1] |
Why This Matters
For a buyer screening antibacterial or gyrase-targeting programmes, selecting a 4-substituted benzothiazol-2-yl pyrrolamide such as CAS 862807-67-8 offers a class-validated potency advantage over regioisomeric alternatives, reducing the risk of false-negative screening results due to suboptimal substitution geometry.
- [1] Zidar N, Tomašič T, Kikelj D, et al. Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic floor: A medicinal chemistry and QTAIM study. Bioorg Med Chem. 2024;105:117680. View Source
